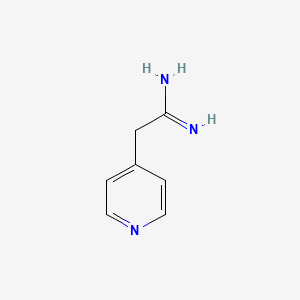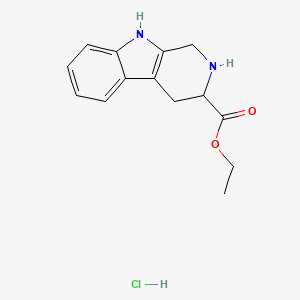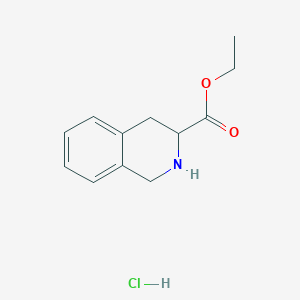
2-Pyridin-4-yl-acetamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridin-4-yl-acetamidine is a chemical compound that belongs to the class of amidine derivatives . It has a molecular formula of C7H9N3 and an average mass of 135.167 Da .
Synthesis Analysis
The synthesis of 2-Pyridin-4-yl-acetamidine and similar compounds often involves condensation reactions. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of 2-Pyridin-4-yl-acetamidine has been studied using various spectroscopic methods such as 1H and 13C NMR, IR, MS, UV/Vis, and fluorescence spectroscopy . The structure was confirmed by X-ray single crystal structure analysis .Applications De Recherche Scientifique
Biological Activity Screening
“2-Pyridin-4-yl-acetamidine” derivatives could be synthesized and evaluated for potential biological activities. Similar compounds have been tested against immortalized rat hepatic stellate cells (HSC-T6) to assess their biological effects .
Protein Kinase Inhibition
Derivatives of “2-Pyridin-4-yl-acetamidine” might be synthesized and evaluated toward a panel of protein kinases. This is a common approach to discover new therapeutic agents that can modulate kinase activity, which is crucial in many diseases .
Synthesis of Natural Compounds
The compound could play a role in the synthesis of natural compounds. Its structural motif is often found in complex natural products, which are of interest due to their diverse biological activities .
Dye and Fluorescent Material Development
The compound’s structure suggests potential utility in the development of dyes and fluorescent materials, given its aromatic nature and the presence of a pyridine ring, which is common in such applications .
Propriétés
IUPAC Name |
2-pyridin-4-ylethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-7(9)5-6-1-3-10-4-2-6/h1-4H,5H2,(H3,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVWXARDLSTZLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408115 |
Source


|
| Record name | 2-Pyridin-4-yl-acetamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885953-93-5 |
Source


|
| Record name | 2-Pyridin-4-yl-acetamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride](/img/structure/B1310357.png)


![5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride](/img/structure/B1310361.png)


![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)
![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)
![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)



![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)